Head-to-Head Cytotoxicity on MDA-MB-231: Bromo vs. Chloro, Iodo, and Unsubstituted Analogs
In a direct comparative study by Mokhtar et al. (2016), the target compound (3d) was tested alongside six other heterocyclic chalcones for growth inhibition of MDA-MB-231 breast cancer cells via MTT assay. Compound 3d exhibited an IC50 of 16.2 µg/mL [1]. The chloro-substituted analog (3c) showed the highest potency at 9.8 µg/mL, while the iodo analog (3e) was least potent at 20.0 µg/mL. The unsubstituted phenyl analog (3a), pyrazine analog (5), and pyridine analog (7) all showed weak activity with IC50 >10 µg/mL [1].
| Evidence Dimension | IC50 (µg/mL) against MDA-MB-231 cell line |
|---|---|
| Target Compound Data | 16.2 |
| Comparator Or Baseline | 3c (Cl) = 9.8; 3e (I) = 20.0; 3a (H) = >10; 5 (pyrazine) = >10; 7 (pyridine) = >10 |
| Quantified Difference | 3c is 1.65× more potent; 3e is 1.23× less potent; other analogs are at least 1.62× less potent |
| Conditions | MTT assay, 72 h incubation, MDA-MB-231 cell line |
Why This Matters
The intermediate potency of the bromo derivative against MDA-MB-231, situated between the highly potent chloro and the weaker iodo and unsubstituted analogs, establishes it as a critical structural reference for halogen-based SAR studies in breast cancer research.
- [1] Mokhtar Z, Jamalis J, Bohari SPM, Rosli MM, Fun HK. Synthesis, characterization, and cytotoxic activities of heterocyclic chalcones containing furan, and crystal structure of 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. Molecular Crystals and Liquid Crystals. 2016;631(1):119-131. DOI: 10.1080/15421406.2016.1149025. View Source
